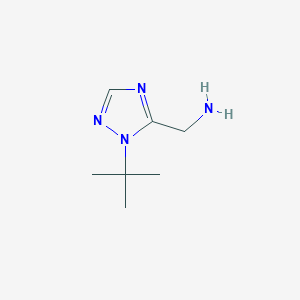

(1-tert-Butyl-1H-1,2,4-triazol-5-yl)methanamin

Übersicht

Beschreibung

“(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1696194-38-3 . It has a molecular weight of 154.21 . The IUPAC name for this compound is (1-(tert-butyl)-1H-1,2,4-triazol-5-yl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Kristallstrukturforschung

Die Verbindung wurde in der Untersuchung von Kristallstrukturen verwendet. Beispielsweise wurde sie bei der Synthese eines komplexen Moleküls, dem tetradentaten Liganden N1,N3-Bis[(1-tert-Butyl-1H-1,2,3-triazol-4-yl)methylen]-2,2-dimethylpropan-1,3-diamin, verwendet, der über die N-Atome der 1,2,3-Triazol- und Aldimingruppen an das FeII-Ion koordiniert .

Magnetismusforschung

Die Verbindung wurde in der Untersuchung des Magnetismus verwendet. Die durchschnittliche Fe—N-Bindungslänge im oben genannten Komplex deutet auf den High-Spin-Zustand des FeII-Ions hin, der sich, wie Messungen der magnetischen Suszeptibilität bei tiefen Temperaturen zeigen, beim Abkühlen nicht ändert .

Energierahmenwerke

Die Verbindung wurde in der Untersuchung von Energierahmenwerken verwendet. DFT-Berechnungen von Energierahmenwerken auf dem B3LYP/6–31 G(d,p)-Theorielevel wurden durchgeführt, um die an der Kristallstruktur beteiligten Wechselwirkungen zu berücksichtigen .

Antioxidationsforschung

Die Verbindung wurde in der Untersuchung von Antioxidantien verwendet. Sie wurde auf ihre antioxidativen Eigenschaften und ihre Fähigkeit, Sojabohnenlipoxygenase (LOX) zu hemmen, getestet .

Entzündungshemmende Forschung

Die Verbindung wurde in der Untersuchung von entzündungshemmenden Aktivitäten verwendet. Sie erwies sich als ein potenter LOX-Inhibitor, was auf eine mögliche entzündungshemmende Aktivität hindeutet .

Ligand für die kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC)

Die Verbindung wurde als ein next-generation, wasserlöslicher Ligand für die kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) verwendet, der die Reaktionsgeschwindigkeit beschleunigt und die Zelltoxizität unterdrückt .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

The primary target of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is the copper (I) ion . This compound acts as a ligand, binding to the copper (I) ion and stabilizing it in the reaction environment .

Mode of Action

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction accelerates reaction rates and suppresses cell cytotoxicity .

Biochemical Pathways

The compound’s interaction with the copper (I) ion affects the biochemical pathway of the CuAAC reaction . This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

Pharmacokinetics

The compound is described as water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed in the body.

Result of Action

The result of the action of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is the acceleration of reaction rates and suppression of cell cytotoxicity in the CuAAC reaction . This makes the compound desirable for bioconjugation in diverse chemical biology experiments .

Action Environment

The action of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is influenced by the reaction environment. Its water solubility allows it to function effectively in aqueous environments .

Biochemische Analyse

Biochemical Properties

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound is known to interact with enzymes and proteins involved in azide-alkyne cycloaddition reactions, which are widely used in bioconjugation and labeling studies. The triazole ring in (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine provides a stable and biocompatible scaffold for these reactions, facilitating the formation of covalent bonds between biomolecules .

Cellular Effects

The effects of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine on various cell types and cellular processes are of great interest. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine may affect the expression of genes related to cell growth and differentiation, thereby impacting cellular function and behavior .

Molecular Mechanism

At the molecular level, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine exerts its effects through specific binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, such as copper, which are essential for catalyzing azide-alkyne cycloaddition reactions . This compound can also act as an enzyme inhibitor or activator, depending on the context of the reaction. By binding to active sites or allosteric sites on enzymes, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine can modulate their activity and influence downstream biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine in laboratory settings are important factors to consider. Over time, this compound may undergo chemical changes that affect its efficacy and safety. Studies have shown that (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine remains stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to strong acids or bases . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and viability .

Dosage Effects in Animal Models

The effects of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cell signaling. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .

Metabolic Pathways

(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By modulating these pathways, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine can alter cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine can affect its concentration and efficacy in different tissues, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine may accumulate in the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(2-tert-butyl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDAQUIRZHEBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

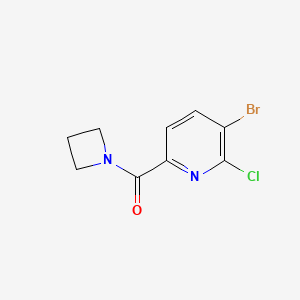

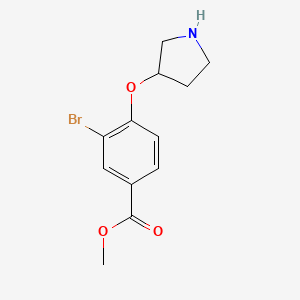

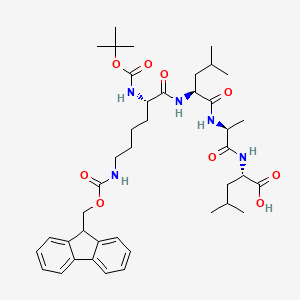

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)

![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)

![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)